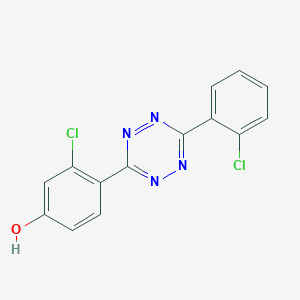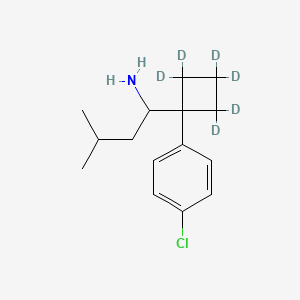![molecular formula C19H23Cl4N3O2 B13444938 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate is a synthetic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
The synthesis of 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate involves several steps. One common method includes the reaction of 7-chloroquinoline with an appropriate amine to form the intermediate compound. This intermediate is then reacted with 2,2,2-trichloroethyl chloroformate under controlled conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2,2,2-Trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2,2-Trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential as an antimalarial agent and its efficacy against other parasitic infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound is believed to inhibit the polymerization of heme, a crucial process for the survival of certain parasites. By disrupting this process, the compound exerts its antimalarial effects. Additionally, it may interfere with other cellular pathways, leading to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate include:
Hydroxychloroquine sulfate: Known for its antimalarial and anti-inflammatory properties.
Chloroquine: Another antimalarial agent with a similar quinoline structure.
Bisdesethylchloroquine hydrochloride: A derivative of chloroquine with modified pharmacological properties.
The uniqueness of this compound lies in its specific structural modifications, which may enhance its biological activity and reduce side effects compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C19H23Cl4N3O2 |
|---|---|
Poids moléculaire |
467.2 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate |
InChI |
InChI=1S/C19H23Cl4N3O2/c1-3-26(18(27)28-12-19(21,22)23)10-4-5-13(2)25-16-8-9-24-17-11-14(20)6-7-15(16)17/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,24,25) |
Clé InChI |
LZHIEZMYDNRCAD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


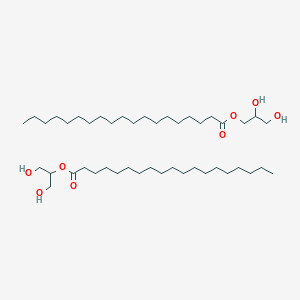
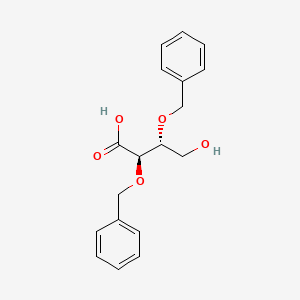

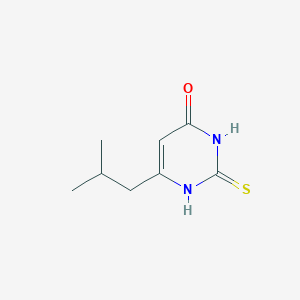
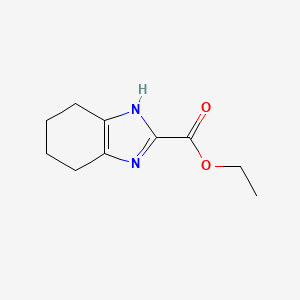

![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
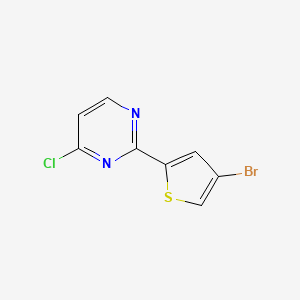
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)

![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
